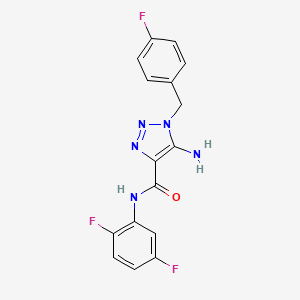
5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as DFPT) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of DFPT, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C16H12F3N5O
- Molecular Weight : 347.29 g/mol
- IUPAC Name : this compound
The biological activity of DFPT is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant biological effects:
- Enzyme Inhibition : DFPT may inhibit certain enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : The compound can act on receptors that regulate cell growth and apoptosis.
- DNA Interaction : Although not primarily a DNA intercalator, some studies suggest that DFPT can induce DNA damage through indirect mechanisms.
Biological Activity Overview
DFPT has shown promising results in various biological assays:
Anticancer Activity
Research indicates that DFPT exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 6.2 | Induction of apoptosis |
| HCT-116 (Colon) | 27.3 | Cell cycle arrest and apoptosis |
| T47D (Breast) | 43.4 | DNA damage and mitochondrial dysfunction |
These findings suggest that DFPT may be a candidate for further development as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
DFPT has also been evaluated for antimicrobial properties. While some derivatives in the triazole class have shown significant antibacterial and antifungal activities, DFPT's efficacy remains under investigation. Preliminary studies indicate moderate activity against certain Gram-positive bacteria.
Case Studies
A notable study investigated the antiproliferative effects of DFPT on leukemia cell lines. The results indicated that DFPT could induce morphological changes characteristic of apoptosis, including membrane blebbing and chromatin condensation. Additionally, it was found to reduce mitochondrial membrane potential significantly.
Another case study focused on the compound's interaction with cancer cells showed that DFPT could enhance the cytotoxic effects of established chemotherapeutics like doxorubicin when used in combination therapies.
Comparative Analysis with Similar Compounds
DFPT shares structural similarities with other triazole derivatives known for their biological activities. A comparison with selected compounds is summarized below:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole | Antiproliferative | Comparable to doxorubicin |
| 1H-1,2,3-triazole-4-carboxamide derivatives | Antimicrobial | Varies by derivative |
While DFPT shows potential in both anticancer and antimicrobial applications, its unique fluorinated structure may confer distinct pharmacological properties compared to its analogs.
特性
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGXSCPTWLGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














